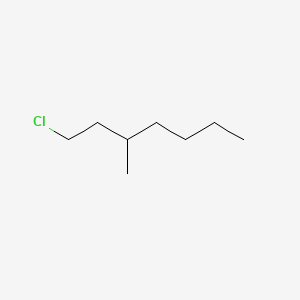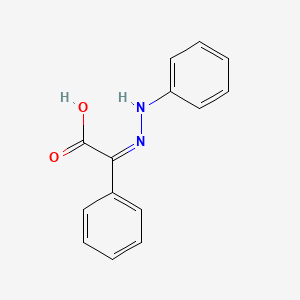
Phenylglyoxylic acid, phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylglyoxylic acid, phenylhydrazone is a derivative of phenylglyoxylic acid, where the keto group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research. Phenylglyoxylic acid itself is an organic compound with the formula C₆H₅C(O)CO₂H, and its phenylhydrazone derivative is formed by the reaction of phenylglyoxylic acid with phenylhydrazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylglyoxylic acid can be synthesized by the oxidation of mandelic acid with potassium permanganate or by the hydrolysis of benzoyl cyanide . The phenylhydrazone derivative is prepared by reacting phenylglyoxylic acid with phenylhydrazine under acidic conditions . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid, phenylhydrazone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylglyoxylic acid, phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazone group back to the corresponding amine.
Substitution: The phenylhydrazone group can participate in substitution reactions, where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include benzaldehyde, benzoic acid, and various substituted phenylhydrazones depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Phenylglyoxylic acid, phenylhydrazone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phenylglyoxylic acid, phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of benzaldehyde and benzoic acid . The phenylhydrazone group can also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Phenylglyoxylic acid, phenylhydrazone can be compared with other similar compounds, such as:
Phenylglyoxylic acid: The parent compound, which lacks the phenylhydrazone group.
Benzoylformic acid: Another derivative of phenylglyoxylic acid with different functional groups.
Mandelic acid: A precursor to phenylglyoxylic acid, which undergoes oxidation to form the latter.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its phenylhydrazone group, which imparts distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
728-95-0 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
(2Z)-2-phenyl-2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H,17,18)/b16-13- |
InChI-Schlüssel |
BJIRGSLXYCEUMW-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


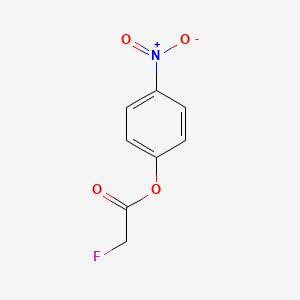

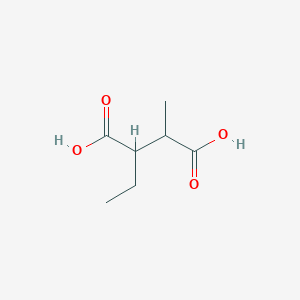
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
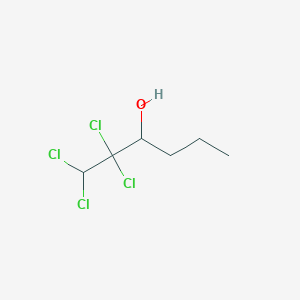

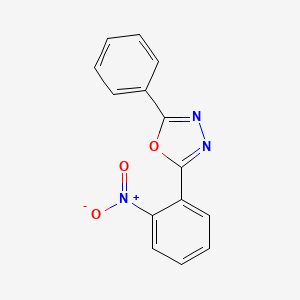
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)

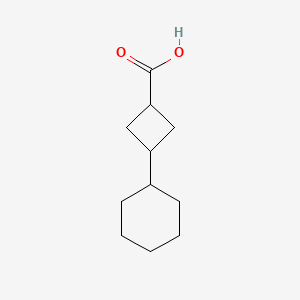
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
